4-Chloro-3-pyridylsulfonylguanidine
Description
4-Chloro-3-pyridylsulfonylguanidine is a sulfonylguanidine derivative characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonylguanidine group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. A representative compound, 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 12, ), demonstrates a melting point of 210–212 °C, IR absorption bands for NH₂ (3482, 3332 cm⁻¹), and SO₂ groups (1324, 1129 cm⁻¹), along with a molecular formula of C₁₆H₁₆ClF₃N₄O₂S₂ . Its structural complexity enables interactions with biological targets, particularly enzymes requiring sulfonamide or guanidine motifs for inhibition or activation.
Properties
Molecular Formula |
C6H7ClN4O2S |
|---|---|
Molecular Weight |
234.66 g/mol |
IUPAC Name |
2-(4-chloropyridin-3-yl)sulfonylguanidine |
InChI |
InChI=1S/C6H7ClN4O2S/c7-4-1-2-10-3-5(4)14(12,13)11-6(8)9/h1-3H,(H4,8,9,11) |
InChI Key |
WFXHETJMODDRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and similarities between 4-chloro-3-pyridylsulfonylguanidine derivatives and related compounds:
Key Observations :
- Substituent Diversity : Compound 12 () contains a trifluoromethylbenzylthio group, enhancing lipophilicity and target binding compared to simpler guanidines like guanidine hydrochloride .
- Role of Sulfonamide vs. Sulfonylguanidine : 4-Chloro-3-pyridinesulfonamide () lacks the guanidine moiety, reducing its basicity but retaining utility as a sulfonamide-based intermediate .
Physicochemical Properties
| Property | Compound 12 | N-[4-Chloro-3-(trifluoromethyl)phenyl]-guanidine | Guanidine Hydrochloride | 4-Chloro-3-pyridinesulfonamide |
|---|---|---|---|---|
| Melting Point (°C) | 210–212 | Not reported | 181–183 | ~200 (estimated) |
| Solubility | Moderate in DMSO | Likely polar aprotic solvents | Highly water-soluble | Moderate in DMSO/ethanol |
| Key Spectral Data | IR: 1324, 1129 cm⁻¹ (SO₂) | Not provided | IR: Broad NH stretches | NMR/IR: Sulfonamide peaks |
| Molecular Weight | 452.9 g/mol | 337.7 g/mol | 95.53 g/mol | 192.6 g/mol |
Insights :
- Compound 12’s higher molecular weight and sulfonyl groups contribute to lower water solubility compared to guanidine hydrochloride, necessitating organic solvents for reactions .
- The absence of spectral data for the pyrimidinyl-guanidine () limits direct comparisons, but its hydroxyl group suggests hydrogen-bonding capability distinct from Compound 12 .
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